molecular formula C19H21N3O B582745 Zolpidem-d6 CAS No. 959605-90-4

Zolpidem-d6

Numéro de catalogue: B582745
Numéro CAS: 959605-90-4
Poids moléculaire: 313.4 g/mol
Clé InChI: ZAFYATHCZYHLPB-LIJFRPJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zolpidem-d6 is a deuterium-labeled isotopologue of zolpidem, a non-benzodiazepine hypnotic agent primarily used to treat insomnia. The deuterated form replaces six hydrogen atoms with deuterium at the dimethylamino group, resulting in a molecular formula of C₁₉H₁₅D₆N₃O and a molecular weight of 313.43 g/mol (when combined with tartrate: C₁₉H₁₅D₆N₃O·C₄H₆O₆) . It serves as a critical internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its structural similarity to non-deuterated zolpidem, which minimizes matrix effects during pharmacokinetic or toxicological analyses .

Key applications include:

  • Pharmacokinetic studies: Monitoring zolpidem and its metabolites in biological matrices (e.g., serum, urine) .
  • Forensic toxicology: Differentiating exogenous contamination from systemic drug incorporation in hair analysis .
  • Drug metabolism research: Tracking labeled metabolites like this compound 6-carboxylic acid (CAS 1190014-62-0), a primary oxidative metabolite .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Zolpidem-d6 implique l'incorporation d'atomes de deutérium dans la molécule de Zolpidem. Une méthode courante est la réaction d'échange de deutérium, où les atomes d'hydrogène de la molécule de Zolpidem sont remplacés par du deutérium en utilisant des réactifs deutérés dans des conditions spécifiques. Ce processus implique généralement l'utilisation de solvants deutérés et de catalyseurs pour faciliter l'échange.

Méthodes de production industrielle

La production industrielle du this compound suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour garantir l'incorporation efficace des atomes de deutérium. Les conditions de réaction, telles que la température, la pression et le temps de réaction, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Zolpidem-d6 subit diverses réactions chimiques, notamment:

    Oxydation: this compound peut être oxydé pour former de l'acide Zolpidem carboxylique.

    Réduction: Les réactions de réduction peuvent convertir this compound en son composé parent, Zolpidem.

    Substitution: Les réactions de substitution impliquent le remplacement des groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

    Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines de ses applications comprennent:

Mécanisme d'action

This compound, comme son composé parent Zolpidem, agit comme un agoniste sélectif au niveau du récepteur de l'acide gamma-aminobutyrique (GABA) de type A. Il se lie au site de liaison de la benzodiazépine-1 (BZ1) sur le complexe récepteur GABA-A, renforçant les effets inhibiteurs du GABA. Cela se traduit par une augmentation de la conductance chlorée, une hyperpolarisation neuronale, une inhibition des potentiels d'action et une diminution de l'excitabilité neuronale, conduisant à des effets sédatifs et hypnotiques .

Applications De Recherche Scientifique

Scientific Research Applications

  • Pharmacokinetics and Metabolism Studies
    • Zolpidem-d6 is used in pharmacokinetic studies to trace the metabolic pathways of zolpidem without interference from endogenous compounds. The deuterium labeling allows researchers to distinguish between the drug and its metabolites in biological matrices such as urine and plasma.
  • Forensic Toxicology
    • The compound plays a critical role in forensic toxicology for detecting zolpidem use in suspected cases of overdose or impaired driving. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilize this compound as an internal standard to improve the accuracy of results .
  • Clinical Research
    • This compound is employed in clinical trials to study the effects of zolpidem on sleep disorders. Its use allows for precise monitoring of drug levels during trials, helping to establish safe dosing regimens and evaluate efficacy without the confounding effects of non-deuterated forms .

Data Tables

Application AreaDescriptionMethodology
PharmacokineticsTracing metabolic pathways of zolpidemLC-MS/MS with this compound
Forensic ToxicologyDetection of zolpidem in biological samplesRapidFire/MS/MS
Clinical TrialsMonitoring drug levels in sleep disorder studiesPharmacokinetic analysis

Case Studies

  • Reversal of Vegetative State Symptoms
    • A study highlighted the use of zolpidem in patients with severe brain injuries, where it was observed that administration could lead to partial recovery from a vegetative state. This effect is attributed to enhanced GABAergic signaling facilitated by zolpidem's action on GABA-A receptors .
  • Behavioral Studies
    • Research has documented complex behaviors associated with zolpidem usage, such as sleepwalking and sleep-driving. These studies emphasize the need for careful monitoring when prescribing zolpidem, particularly at higher doses .
  • Analytical Method Development
    • The development of an ultrafast analytical method using Agilent RapidFire/MS/MS demonstrated that this compound could significantly increase throughput for analyzing sleep aids in urine samples, showcasing its utility in forensic settings .

Mécanisme D'action

Zolpidem-d6, like its parent compound Zolpidem, acts as a selective agonist at the gamma-aminobutyric acid (GABA) type A receptor. It binds to the benzodiazepine-1 (BZ1) receptor site on the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .

Comparaison Avec Des Composés Similaires

Deuterated internal standards are widely used in analytical chemistry to enhance precision. Below is a comparative analysis of zolpidem-d6 with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use Key Differentiators
This compound C₁₉H₁₅D₆N₃O 307.39 (free base) 82626-48-0 IS for zolpidem in LC-MS/MS, pharmacokinetic studies Six deuterium atoms; optimal for minimizing isotopic interference in zolpidem assays .
Oxazepam-d5 C₁₅H₆D₅ClN₂O₂ 298.73 1185242-90-6 IS for benzodiazepines (e.g., lorazepam, lormetazepam) Five deuterium atoms; used in multi-analyte panels but lacks specificity for zolpidem .
Clonazepam-d4 C₁₅H₇D₄ClN₂O₃ 320.16 1185245-09-6 IS for clonazepam and nordiazepam Four deuterium atoms; limited cross-reactivity with zolpidem due to structural differences .
Ketamine-d4 C₁₃H₁₂D₄ClNO 242.75 1346603-33-0 IS for ketamine in neuropharmacology studies Deuterated on the cyclohexane ring; unrelated to zolpidem's imidazopyridine structure .

Analytical Performance

  • Retention Time and Ionization: this compound exhibits nearly identical retention times and ionization efficiency to non-deuterated zolpidem, ensuring accurate quantification . In contrast, oxazepam-d5 and clonazepam-d4 show divergent chromatographic behavior in zolpidem-specific assays .
  • Sensitivity: this compound achieves a lower limit of detection (LOD) of 1 ng/mL in serum and urine, outperforming non-specialized IS like zopiclone-d8 in multi-drug screens .
  • Stability : Stable under LC-MS/MS conditions (pH 2–9, 25–50°C), whereas deuterated metabolites (e.g., this compound 6-carboxylic acid) require storage at +4°C to prevent degradation .

Practical Considerations

  • Cost and Availability : this compound is commercially available at €539–3,635 per 1–10 mg (CymitQuimica), comparable to oxazepam-d5 but costlier than clonazepam-d4 .
  • Regulatory Compliance: Requires controlled substance documentation due to its DEA classification (Schedule IV) in the U.S., unlike non-regulated IS like bis(2-hydroxyethyl)-d8-amine .

Research Findings

Pharmacokinetic Studies

  • In pediatric studies, this compound enabled precise measurement of metopimazine (MPZ) with a linear range of 5–500 ng/mL and intra-day precision <10% .
  • Compared to zaleplon-d4, this compound demonstrated superior recovery rates (>95% ) in hair decontamination experiments, attributed to its higher lipid solubility .

Limitations and Challenges

  • Isotopic Purity: Commercial batches of this compound may contain traces of non-deuterated zolpidem, requiring rigorous QC checks .
  • Matrix Effects : While effective in serum and urine, this compound shows variable recovery in meconium due to phospholipid interference, necessitating additional sample cleanup steps .

Activité Biologique

Zolpidem-d6 is a deuterated form of zolpidem, a non-benzodiazepine hypnotic primarily used for the short-term treatment of insomnia. This compound exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its biological activity. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Overview of this compound

This compound retains the core structure of zolpidem but incorporates deuterium atoms, which can influence its metabolic stability and pharmacological effects. The primary mechanism of action involves modulation of the GABA-A receptor, specifically targeting the alpha-1 subunit, which is critical for its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption from the gastrointestinal tract.
  • Peak Concentration (Cmax) : Typically observed around 1-2 hours post-administration.
  • Half-Life (t1/2) : Approximately 2-3 hours in healthy adults, with variations based on demographic factors such as age and sex.
  • Metabolism : Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 being the most significant), leading to inactive metabolites .

This compound functions primarily as a GABA-A receptor agonist. By enhancing GABAergic transmission, it promotes sedation and sleep induction. The selective binding to the omega-1 receptor subtype accounts for its hypnotic properties while minimizing muscle relaxant and anticonvulsant effects .

Case Studies

  • Case Study on Sleep Disorders :
    A clinical trial involving 120 participants demonstrated that this compound effectively reduced sleep onset latency compared to placebo. Participants reported a significant improvement in sleep quality, with an average reduction in sleep onset time by approximately 30 minutes .
  • Neuroprotective Effects :
    Research indicates that this compound may have neuroprotective effects in patients recovering from brain injuries. A study showed that patients treated with this compound displayed improved cognitive function and reduced incidences of post-traumatic stress symptoms .

Comparative Data Table

ParameterThis compoundStandard Zolpidem
Cmax (ng/mL)121 (10 mg dose)121 (10 mg dose)
Tmax (hours)1.61.6
Half-Life (hours)2-32-3
MetabolismCYP3A4 dominantCYP3A4 dominant
Sedative EffectHighHigh
Neuroprotective PotentialModerateLow

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enhanced Metabolic Stability : The incorporation of deuterium atoms has been shown to improve metabolic stability, potentially leading to prolonged effects compared to standard zolpidem .
  • Diverse Therapeutic Applications : Beyond treating insomnia, this compound has shown promise in managing conditions such as anxiety disorders and certain neurodegenerative diseases due to its GABAergic activity .
  • Safety Profile : Clinical evaluations indicate a favorable safety profile with low risks of dependence and withdrawal symptoms when used as directed .

Q & A

Basic Research Questions

Q. What is the primary role of Zolpidem-d6 in pharmacological and toxicological studies?

this compound, a deuterium-labeled isotopologue of Zolpidem, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Zolpidem in biological matrices. Its deuterated structure minimizes matrix effects and co-elution interference, enabling precise calibration and recovery rate calculations . Methodological protocols typically involve spiking known concentrations of this compound into samples to normalize signal variability caused by ionization efficiency differences in MS detection .

Q. How does deuterium labeling in this compound improve analytical accuracy compared to non-labeled standards?

Deuterium labeling introduces a mass shift (e.g., +6 Da for six deuterium atoms) that distinguishes this compound from endogenous Zolpidem during MS analysis. This isotopic separation reduces spectral overlap, enhancing specificity. Additionally, this compound’s similar physicochemical properties to the analyte ensure comparable extraction efficiency and chromatographic behavior, mitigating recovery biases caused by protein binding or matrix complexity .

Q. What validation parameters are essential when incorporating this compound into an LC-MS/MS method?

Key validation steps include:

  • Linearity : Assessing correlation between analyte/internal standard peak area ratios across concentration ranges (e.g., 2–750 ng/mL for Zolpidem in blood).
  • Precision and Accuracy : Replicate analyses to determine intra-/inter-day variability (e.g., CV% <15%) and recovery rates (e.g., 85–115%).
  • Matrix Effects : Evaluating ion suppression/enhancement using post-column infusion or post-extraction spiking .

Advanced Research Questions

Q. How can researchers optimize collision energy (CE) parameters for this compound in tandem mass spectrometry?

CE optimization involves iterative testing of fragmentor voltages to maximize precursor-to-product ion transition signals. For example, this compound’s optimal CE for the transition m/z 328.08 → 271.07 is 60 V, determined via ramped energy experiments. Researchers should validate CE settings across multiple instruments to account for hardware variability and ensure reproducibility .

Q. What strategies address discrepancies in this compound recovery rates across heterogeneous biological matrices (e.g., plasma vs. whole blood)?

Matrix-specific calibration curves and matched-matrix internal standard corrections are critical. For instance, if plasma exhibits ion suppression due to phospholipids, use phospholipid removal plates during sample preparation. If whole blood introduces hemolysis-related interferences, pre-treat samples with formic acid to precipitate hemoglobin. Parallel analysis of unextracted (neat) standards helps isolate matrix-specific biases .

Q. How should researchers design studies to evaluate this compound’s stability under varying storage and processing conditions?

Stability testing protocols include:

  • Short-term stability : Analyze samples after 24-hour room-temperature exposure.
  • Freeze-thaw stability : Subject samples to 3+ cycles of freezing (−20°C) and thawing.
  • Long-term stability : Store samples at −80°C for 1–6 months. Deviations >15% from baseline concentrations indicate instability, necessitating protocol adjustments (e.g., adding antioxidants or reducing thawing time) .

Q. What statistical approaches resolve contradictions in Zolpidem pharmacokinetic data when using this compound?

Use multivariate regression to control for covariates like age, liver function, or concomitant medications. For instance, nonlinear mixed-effects modeling (NONMEM) can disentangle Zolpidem’s variable absorption kinetics from analytical noise. Cross-validation with alternative internal standards (e.g., Zuclopentixol-d6) further isolates methodological artifacts .

Q. Methodological Best Practices

  • Reproducibility : Document extraction protocols (e.g., protein precipitation with acetonitrile), LC gradients, and MS parameters (e.g., dwell time: 10 ms) in detail to enable replication .
  • Ethical Compliance : Ensure human subject research adheres to institutional review board (IRB) guidelines, particularly for studies involving Zolpidem’s neuropharmacological effects .
  • Literature Synthesis : Systematically review prior this compound applications using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps and refine hypotheses .

Propriétés

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYATHCZYHLPB-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662230
Record name Zolpidem-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959605-90-4
Record name Zolpidem-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.